2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
Description
The compound 2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core fused with a cyclopenta ring and substituted with a 3-chloro-4-fluorophenyl sulfonyl group. Pyrazolo-pyrazine derivatives are known for diverse bioactivities, including anticancer and antimicrobial effects, as seen in related compounds .
Properties
IUPAC Name |
11-(3-chloro-4-fluorophenyl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2S/c16-12-8-10(4-5-13(12)17)23(21,22)19-6-7-20-15(9-19)11-2-1-3-14(11)18-20/h4-5,8H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDYWSUGPGCSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The sulfonyl group and the chloro-fluorophenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The target compound’s uniqueness lies in its sulfonyl-linked 3-chloro-4-fluorophenyl group and cyclopenta fusion. Comparisons with similar pyrazolo[1,5-a]pyrazine derivatives highlight key differences:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects : The target compound’s 3-chloro-4-fluorophenyl sulfonyl group likely enhances electrophilic reactivity compared to thioether-linked analogs (e.g., ) .
- Cyclopenta Fusion: The fused cyclopenta ring may increase rigidity and binding affinity compared to non-fused derivatives (e.g., ) .
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is unavailable, SAR principles and related studies provide insights:
- Antiproliferative Activity : Pyrazolo-pyrazine derivatives with chloro and methyl substituents (e.g., ) showed weak cytotoxicity against cancer cell lines, suggesting halogenated analogs like the target compound may require optimized substituents for potency .
- Similarity Metrics : Tanimoto coefficient-based analyses (e.g., >0.8 similarity threshold in ) could group the target compound with sulfonamide or halogen-rich analogs, predicting shared target profiles .
- Activity Cliffs: Structural minor changes (e.g., replacing fluorine with methoxy groups) may drastically alter potency, as seen in activity landscape studies () .
Biological Activity
The compound 2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine , identified by its CAS number 2034414-12-3 , has garnered attention for its potential biological activities. This article aims to consolidate findings related to its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research.
- Molecular Formula : C₁₅H₁₅ClFN₃O₂S
- Molecular Weight : 355.8 g/mol
- Structure : The compound features a complex bicyclic structure that is characteristic of pyrazolo derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including the compound . For instance:
-
Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated growth inhibition percentages (GI%) ranging from 43.9% to 60% across different cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Cell Line GI% (%) MCF-7 55.0 HCT-116 60.0 HepG2 50.0
The mechanism through which this compound exerts its anticancer effects appears to involve:
- CDK Inhibition : The compound acts as a dual inhibitor of cyclin-dependent kinases (CDK2) and TRKA kinases, which are crucial for cell cycle progression and survival in cancer cells .
- Induction of Apoptosis : Treatment with the compound has been shown to induce apoptosis in cancer cells by causing cell cycle arrest in the G0/G1 phase. This was evidenced by an increase in G0/G1 phase cell populations from 57.08% (control) to over 84% after treatment .
Case Studies
A notable case study involved the synthesis and biological evaluation of derivatives based on pyrazolo scaffolds:
- Study Overview : Researchers synthesized several derivatives and screened them for anticancer activity.
- Findings : Compounds with electron-withdrawing groups (like Cl) showed enhanced cytotoxicity compared to those with electron-donating groups .
Summary of Findings
The biological activity of This compound is promising in the context of anticancer drug development:
- It demonstrates significant cytotoxicity against various cancer cell lines.
- The mechanism involves CDK inhibition and apoptosis induction.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine?
- Methodological Answer : Multi-step synthesis involving sulfonylation of the cyclopenta-pyrazolo-pyrazine core with 3-chloro-4-fluorobenzenesulfonyl chloride is typical. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water) can improve purity. Monitor intermediates using TLC and confirm final product identity via -NMR and HRMS. For analogous procedures, see sulfonyl-based heterocycle syntheses .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : A tiered approach is recommended:
- Step 1 : Use - and -NMR to confirm proton and carbon environments, focusing on sulfonyl and fluorophenyl group signals.
- Step 2 : High-resolution mass spectrometry (HRMS) for molecular ion verification.
- Step 3 : Single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination, as demonstrated for structurally related pyrazolo-pyrimidines .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Reference environmental fate studies for degradation pathways .
Advanced Research Questions
Q. How should experimental designs account for contradictory bioactivity data across studies?
- Methodological Answer :
- Replicate Conditions : Ensure uniformity in cell lines, assay protocols (e.g., ATP-based viability assays), and compound solubility (use DMSO controls).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. For example, discrepancies in antioxidant activity measurements may arise from differing DPPH assay protocols, as noted in phenolic compound analyses .
Q. What computational approaches predict the compound’s reactivity in novel reactions (e.g., cycloadditions or nucleophilic substitutions)?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For related cyclopropane-fused systems, MD has elucidated steric hindrance effects .
Q. How to design environmental impact studies for this compound’s degradation products?
- Methodological Answer :
- Abiotic Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, analyzing photoproducts via LC-MS.
- Biotic Studies : Use soil microcosms or activated sludge to assess microbial degradation. Quantify metabolites using -NMR (fluorine as a tracer). Reference methodologies from long-term environmental projects .
Q. What strategies resolve crystallographic disorder in the pyrazolo-pyrazine core during SC-XRD analysis?
- Methodological Answer :
- Data Collection : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to minimize thermal motion.
- Refinement : Apply restraints (e.g., SIMU/DELU in SHELXL) for disordered regions. Similar approaches resolved disorder in cyclopenta-pyrazolo-pyrimidine derivatives .
Methodological Best Practices
- Data Reporting : Follow IUPAC guidelines for thermophysical and spectroscopic data, ensuring reproducibility via detailed experimental sections (e.g., solvent purity, instrument calibration) .
- Training : Advanced techniques like SC-XRD or MD simulations require mentorship in specialized courses or collaborative networks, as highlighted in chemistry research training programs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
